molecular formula C9H13N3O2S B2459614 (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid CAS No. 2490322-92-2

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2459614
CAS No.: 2490322-92-2
M. Wt: 227.28
InChI Key: GCGRBXPZMCWNNE-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a chiral, sulfur-containing triazole derivative that functions as a potent and selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . This enzyme is implicated in intratumoral androgen biosynthesis and prostaglandin metabolism , making it a compelling therapeutic target for castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies. Its primary research value lies in its ability to selectively block AKR1C3-mediated production of potent androgens within tumor tissues, thereby offering a potential strategy to overcome resistance to conventional androgen deprivation therapies. The compound's mechanism involves competitively binding to the active site of AKR1C3, effectively inhibiting the reduction of its key substrates. Researchers utilize this inhibitor as a critical pharmacological tool to dissect the role of AKR1C3 in steroid hormone pathways, investigate its contribution to cancer progression in vitro and in vivo, and validate it as a target for novel anti-cancer drug discovery programs. The stereospecific (1S,2R) configuration of the cyclopentane-carboxylic acid moiety is essential for its high binding affinity and selectivity over related isoforms like AKR1C1 and AKR1C2.

Properties

IUPAC Name

(1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-12-7(10-11-9(12)15)5-3-2-4-6(5)8(13)14/h5-6H,2-4H2,1H3,(H,11,15)(H,13,14)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRBXPZMCWNNE-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NNC1=S)[C@@H]2CCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₁N₃O₂S
  • Molecular Weight : 213.26 g/mol
  • CAS Number : 2408938-20-3

Antimicrobial Activity

Research has shown that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study reported that derivatives of triazole thiones demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .
CompoundTarget OrganismMIC (µg/mL)
Triazole DerivativeStaphylococcus aureus50
Triazole DerivativeBacillus subtilis16.7

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example:

  • Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. In one study, a compound related to (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl) exhibited an IC₅₀ value of 23 µg/mL against HeLa cells .
Cell LineCompoundIC₅₀ (µg/mL)
HeLaTriazole Derivative23
MCF-7Triazole Derivative27.3

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Case Study on Antimicrobial Resistance : A derivative of the compound was tested against antibiotic-resistant strains of Staphylococcus aureus and showed significant inhibition of biofilm formation, which is crucial in treating infections associated with medical devices .
  • Cancer Therapeutics : In vitro studies indicated that the compound could be a candidate for further development in cancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound with Analogs

Compound Name Substituents on Triazole Sulfur Group Stereochemistry Molecular Formula Molecular Weight (g/mol) Inferred Properties
Target Compound 4-Methyl, 5-sulfanylidene Sulfanylidene (S=) (1S,2R) C₉H₁₂N₃O₂S 229.27 Enhanced hydrogen bonding; tautomerism possible; optimized stereochemistry
rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid 4-Methyl, 5-sulfanyl Sulfanyl (SH) Racemic (1R,2S) C₉H₁₃N₃O₂S 243.28 Thiol group increases reactivity; lower stability due to racemic mixture
rac-(1R,2S)-2-(5-Sulfanyl-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid 5-Sulfanyl Sulfanyl (SH) Racemic (1R,2S) C₈H₁₁N₃O₂S 213.25 Reduced lipophilicity; absence of methyl may decrease metabolic stability
rac-(1R,2S)-2-(1H-1,2,4-Triazol-3-yl)cyclopentane-1-carboxylic acid None None Racemic (1R,2S) C₈H₁₁N₃O₂ 181.19 Minimal steric hindrance; limited hydrogen bonding capacity
Example 85 (Patent Compound) Difluoromethyl, methyl None (1S,2R) C₂₅H₂₆ClF₂N₅O₄ 577.30 Bulky substituents increase molecular weight; potential bioavailability challenges
2.2 Key Observations

Sulfanylidene vs. Sulfanyl Groups :

  • The sulfanylidene (thione) group in the target compound enables tautomerism (thione ↔ thiol), which may enhance interactions with biological targets through hydrogen bonding or π-stacking .
  • In contrast, sulfanyl (thiol)-containing analogs (e.g., ) are more reactive but prone to oxidation, reducing stability .

Stereochemistry :

  • The (1S,2R) configuration likely optimizes spatial orientation for target binding, whereas racemic mixtures (e.g., ) may exhibit variable pharmacokinetic profiles .
2.3 Physicochemical and Pharmacological Implications
  • Hydrogen Bonding: The sulfanylidene and carboxylic acid groups in the target compound provide multiple hydrogen bond donors/acceptors, critical for interactions with enzymes like SARS-CoV-2 main protease (as inferred from ’s computational studies) .
  • Metabolic Stability : Methyl substitution on the triazole ring may shield the compound from oxidative metabolism, extending half-life compared to simpler analogs .
  • Stereochemical Purity : Enantiomeric purity (1S,2R) likely reduces off-target effects relative to racemic analogs, as seen in chiral drug design paradigms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.